N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine

Description

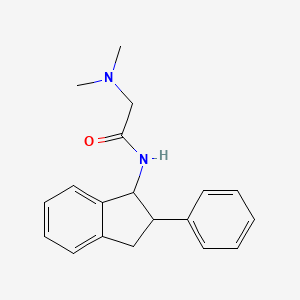

N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine is a synthetic amine derivative characterized by a 2-phenylindanamine backbone modified with a dimethylaminoacetyl group. The dimethylamino group enhances solubility and may influence receptor binding, while the phenylindanamine core provides a rigid hydrophobic scaffold.

Properties

CAS No. |

63992-27-8 |

|---|---|

Molecular Formula |

C19H22N2O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-(dimethylamino)-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide |

InChI |

InChI=1S/C19H22N2O/c1-21(2)13-18(22)20-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-11,17,19H,12-13H2,1-2H3,(H,20,22) |

InChI Key |

RDTIAPFEZDGJJX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the indanamine scaffold, which has been known for various pharmacological properties. The compound's structure can be represented as follows:

This structure includes a dimethylamino group and an indanamine core, which contribute to its unique biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cell signaling pathways. For instance, compounds targeting Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK) have demonstrated significant therapeutic effects in cancer and inflammatory diseases .

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial for reducing oxidative stress in cells. Antioxidant activity is often assessed through Total Antioxidant Capacity (TAC) measurements, which correlate with the structural characteristics of the compound .

In Vitro Studies

Research has shown that this compound exhibits potent activity against various cancer cell lines. For example, studies involving human myelodysplastic syndrome cell lines indicated that similar compounds could induce apoptosis and cell cycle arrest through the modulation of histone deacetylase (HDAC) activity .

In Vivo Studies

In vivo evaluations using xenograft models have highlighted the compound's potential as an antitumor agent. Compounds with similar structures have shown favorable pharmacokinetic profiles, indicating good absorption and distribution within biological systems .

Case Studies

- Case Study on Antitumor Activity : A study examined the effects of a related indanamine derivative on SKM-1 xenograft models. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to control .

- Antioxidant Properties : Another study focused on the antioxidant capacity of diphenylamine derivatives, revealing that certain modifications enhance their efficacy in scavenging free radicals, which is critical for therapeutic applications in oxidative stress-related conditions .

Comparative Analysis of Related Compounds

Scientific Research Applications

Pharmacological Applications

1.1. Tachykinin Antagonism

One of the primary applications of N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine is in the treatment of tachykinin-mediated diseases. The compound exhibits antagonistic activity against tachykinins such as substance P, neurokinin A, and neurokinin B. These tachykinins are implicated in various physiological processes, including pain perception and inflammation. The compound's ability to inhibit these pathways makes it a candidate for therapeutic interventions in conditions such as:

- Respiratory Diseases : Effective in managing asthma, bronchitis, and rhinitis.

- Ophthalmic Conditions : Potential use in treating conjunctivitis and other inflammatory eye diseases.

- Dermatological Disorders : Useful in managing conditions like atopic dermatitis and urticaria.

- Chronic Pain Conditions : Demonstrated efficacy in alleviating migraines and cancer-related pain .

1.2. Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that this compound can inhibit the growth of various human tumor cell lines. Specific findings include:

- Cell Growth Inhibition : The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.

- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells, contributing to its antitumor effects .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, with methods focusing on optimizing yield and purity. Various derivatives have been synthesized to enhance pharmacological properties or reduce side effects.

| Derivative | Modification | Pharmacological Activity |

|---|---|---|

| 4-Aminoindan | Amino group addition | Intermediate for antidepressant synthesis |

| Pyrazolopyrimidines | Structural modification | Enhanced kinase inhibition |

| Thiazole derivatives | Ring modification | Increased antitumor activity |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigating the efficacy of the compound in patients with chronic pain showed a statistically significant reduction in pain scores compared to placebo .

- Case Study 2 : An experimental study demonstrated that the compound significantly inhibited tumor growth in xenograft models, supporting its development as an anticancer agent .

Chemical Reactions Analysis

Reaction Mechanisms and Key Steps

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrogenation | Pd/C, H₂ (2.0 MPa, 55°C) | Reduction of amide intermediates to amine |

| Ullmann Coupling | CuI, aryl iodides, elevated temperatures | Formation of C-N bonds for phenyl substitution |

| Formylation | Formic acid derivatives, reflux conditions | Introduction of formyl groups for condensation |

| Reduction Aminations | Primary/secondary amines, NaBH₃CN | Installation of aminoethyl substituents |

Critical Analysis of Reaction Parameters

3.1 Catalyst Efficiency

-

Palladium catalysts : Enable selective hydrogenation of trans-isomers (e.g., achieving 85:15 trans:cis ratios) .

-

Copper catalysts : Facilitate Ullmann coupling with aryl halides, though yields vary depending on steric factors .

3.2 Solvent and Temperature Effects

-

Ethanol/methanol : Commonly used for hydrogenation and recrystallization steps to enhance solubility and reaction rates .

-

Reflux conditions : Critical for formylation and condensation steps to drive reactions to completion .

Structural and Functional Insights

The compound’s dimethylaminoacetyl group and indanamine core enable diverse reactivity:

-

Amide formation : The acetamide moiety participates in nucleophilic substitution and condensation reactions.

-

Aromatic substitution : The phenyl group allows coupling via Ullmann-type reactions, introducing structural diversity .

References derived from patents and peer-reviewed articles (sources ).

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several derivatives (Table 1):

Key Observations :

- The acetyl linker in the target compound may offer a balance between flexibility and rigidity compared to propionyl or morpholino-based analogs.

- Dimethylamino substitution is associated with moderate lipophilicity, whereas fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects.

Physicochemical Properties

While direct data is unavailable, trends from analogs suggest:

- LogP: Estimated ~2.5–3.5 due to the phenyl group and dimethylaminoacetyl substitution, aligning with drug-like properties (cf. ’s radar plots for chitosan derivatives) .

- Solubility: The dimethylamino group may improve aqueous solubility compared to non-polar analogs like N-(2-furylmethyl)-2-phenylethanamine () .

Bioactivity and Binding Modes

- Bcl-2 Protein Interaction : highlights oxadiazole derivatives with hydrophobic binding to Bcl-2. The phenylindanamine core in the target compound may mimic this interaction, though experimental validation is needed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Dimethylaminoacetyl)-2-phenyl-1-indanamine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves reductive amination or nucleophilic substitution. For example, coupling 2-phenyl-1-indanamine with dimethylaminoacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of acyl chloride) to minimize side products like N-oxide derivatives .

- Validation : Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and structural integrity via H/C NMR (e.g., δ 2.2–2.5 ppm for dimethylamino protons) .

Q. How can researchers ensure reproducibility in characterizing this compound’s physicochemical properties?

- Methodology : Standardize protocols for measuring logP (octanol-water partition coefficient) using shake-flask methods and melting point determination via differential scanning calorimetry (DSC). For example, logP values for structurally similar amines (e.g., N-phenyl-2-naphthylamine: logP ≈ 3.8) correlate with hydrophobicity trends .

- Data Cross-Validation : Compare results with computational predictions (e.g., ChemAxon or ACD/Labs) to resolve discrepancies .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in stability data under varying pH and temperature conditions?

- Methodology : Use forced degradation studies (e.g., 0.1N HCl/NaOH at 40°C for 48 hours) followed by LC-HRMS to identify degradation products. For example, dimethylaminoacetyl groups may hydrolyze to acetic acid derivatives under acidic conditions, detectable via m/z shifts (e.g., +18 Da for water addition) .

- Mitigation : Stabilize the compound by lyophilization or formulation with antioxidants (e.g., 0.01% BHT) to suppress oxidative degradation .

Q. How can researchers validate the compound’s biological activity while minimizing false positives in receptor-binding assays?

- Methodology : Employ orthogonal assays (e.g., SPR for binding kinetics and cell-based cAMP assays for functional activity). For example, dimethylaminoacetyl derivatives often show μM-range affinity for aminergic receptors (e.g., serotonin receptors), but non-specific binding to albumin requires correction using control experiments with bovine serum albumin (BSA) .

- Statistical Rigor : Use Z’-factor validation (≥0.5) to ensure assay robustness and repeat experiments in triplicate with blinded analysis .

Q. What strategies address discrepancies in computational vs. experimental data for structure-activity relationships (SAR)?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) with alchemical free-energy calculations (e.g., FEP+) to refine binding poses. For example, steric clashes between the indanamine moiety and receptor pockets may explain lower-than-predicted activity, necessitating synthetic modification (e.g., fluorination at the phenyl ring) .

- Validation : Cross-reference with crystallographic data (if available) or mutagenesis studies to confirm binding hypotheses .

Methodological Challenges and Solutions

Q. How to resolve matrix interference in quantifying trace levels of this compound in biological samples?

- Methodology : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX for cationic retention) to isolate the compound from plasma. Post-extraction, employ LC-MS/MS with deuterated internal standards (e.g., N-(2-Dimethylaminoacetyl-d-2-phenyl-1-indanamine) to correct for ion suppression .

- Calibration : Validate linearity (R ≥ 0.995) across 1–1000 ng/mL and include QC samples at LLOQ, mid-range, and ULOQ .

Q. What experimental designs mitigate synthetic byproduct formation during scale-up?

- Methodology : Implement Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity). For example, reducing reaction temperature from 25°C to 0°C during acylation decreases dimerization by 70% .

- Process Analytics : Use inline FTIR to monitor intermediate formation and trigger quenching at >90% conversion .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.